molecular formula C5H4BrClO B13629616 2-(Bromomethyl)-5-chlorofuran

2-(Bromomethyl)-5-chlorofuran

Cat. No.: B13629616
M. Wt: 195.44 g/mol
InChI Key: ZBMWCRYKCOIXSQ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-chlorofuran is a halogenated furan derivative featuring a bromomethyl (-CH₂Br) group at the 2-position and a chlorine atom at the 5-position of the furan ring. Such characteristics make it a candidate for use in cross-coupling reactions, alkylation processes, or as an intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C5H4BrClO

Molecular Weight

195.44 g/mol

IUPAC Name

2-(bromomethyl)-5-chlorofuran

InChI

InChI=1S/C5H4BrClO/c6-3-4-1-2-5(7)8-4/h1-2H,3H2

InChI Key

ZBMWCRYKCOIXSQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Cl)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-chlorofuran typically involves the bromination of 5-chlorofuran-2-carbaldehyde. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the reaction . The reaction is carried out in a suitable solvent like dichloromethane or acetonitrile.

Industrial Production Methods: Industrial production of 2-(Bromomethyl)-5-chlorofuran may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and reaction control can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-5-chlorofuran undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction Reactions: The compound can be reduced to form 2-(methyl)-5-chlorofuran.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

  • Substitution reactions yield various substituted furan derivatives.
  • Oxidation reactions produce furanones or other oxygenated compounds.
  • Reduction reactions result in the formation of 2-(methyl)-5-chlorofuran.

Scientific Research Applications

2-(Bromomethyl)-5-chlorofuran has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.

    Materials Science: It is utilized in the synthesis of functional materials, such as polymers and organic electronic devices.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-chlorofuran involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of various derivatives. The furan ring can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Systems

Pyrazol-3-one Derivatives ()

Examples 5.23 and 5.24 from the European Patent Application describe pyrazol-3-one derivatives substituted with bromomethyl and aryl groups. For instance:

  • 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.23) has a molecular ion peak at m/z 381 [M+H]⁺ .
Parameter 2-(Bromomethyl)-5-chlorofuran Pyrazol-3-one Derivatives
Core Structure Furan ring Pyrazole ring
Halogen Substituents Cl (5-position), Br (CH₂Br) Br (multiple positions)
Key Reactivity Electrophilic substitution Nucleophilic alkylation
Molecular Weight (approx.) Not reported 380–400 g/mol

Key Differences :

  • The furan ring’s aromaticity and smaller ring size compared to pyrazol-3-one may lead to distinct electronic and steric effects.
  • Bromomethyl groups in pyrazol-3-ones are adjacent to electron-deficient regions (due to carbonyl groups), enhancing their susceptibility to nucleophilic attack. In contrast, the furan’s chlorine atom may stabilize the bromomethyl group via inductive effects .

Bromomethyl-Substituted Aromatic Compounds ()

The Kanto Reagents catalog lists bromomethyl-substituted benzonitriles, such as:

  • 2-(Bromomethyl)-3-fluorobenzonitrile and 2-(Bromomethyl)-5-fluorobenzonitrile , which are positional isomers differing in fluorine substitution .
  • 2-(Bromomethyl)-2-(hydroxymethyl)-1,3-propanediol (CAS RN 19184-65-7), an aliphatic bromo compound with hydroxyl groups (mp 75–77°C) .
Parameter 2-(Bromomethyl)-5-chlorofuran Fluorobenzonitrile Derivatives Aliphatic Bromo Compound
Aromatic System Furan Benzene Aliphatic chain
Substituents Cl, CH₂Br F, CN, CH₂Br Br, CH₂OH
Reactivity Focus Ring electrophilicity Cyano-directed reactions Hydroxyl participation
Stability Moderate (halogenated furan) High (aromatic stabilization) Hygroscopic (due to -OH)

Key Insights :

  • The electron-withdrawing cyano (-CN) group in fluorobenzonitriles directs reactivity to specific positions, whereas the furan’s chlorine may delocalize electron density across the ring .
  • The aliphatic hydroxyl groups in 2-(Bromomethyl)-2-(hydroxymethyl)-1,3-propanediol introduce polar interactions absent in the furan derivative, affecting solubility and application scope (e.g., aqueous-phase reactions) .

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